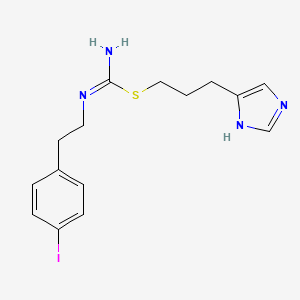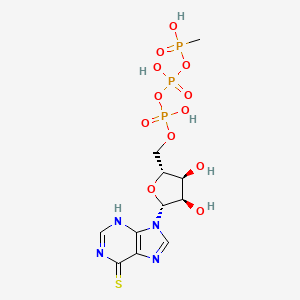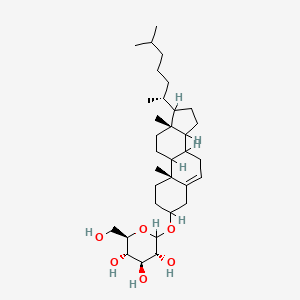![molecular formula C16H10Cl2N4O7S2-2 B1228494 2,5-dichloro-4-{5-hydroxy-3-methyl-4-[(4-sulfonatophenyl)diazenyl]-1H-pyrazol-1-yl}benzene-1-sulfonate](/img/structure/B1228494.png)
2,5-dichloro-4-{5-hydroxy-3-methyl-4-[(4-sulfonatophenyl)diazenyl]-1H-pyrazol-1-yl}benzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lissamine fast yellow(2-) is an organosulfonate oxoanion resulting from the removal of a proton from both of the sulfo groups of 2,5-dichloro-4-{5-hydroxy-3-methyl-4-[(4-sulfophenyl)diazenyl]pyrazol-1-yl}benzene-1-sulfonic acid. It is a conjugate base of a lissamine fast yellow (acid form).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
2,5-Dichloro-4-{5-hydroxy-3-methyl-4-[(4-sulfonatophenyl)diazenyl]-1H-pyrazol-1-yl}benzene-1-sulfonate is utilized in the synthesis of various chemical compounds. For instance, studies have demonstrated its role in the preparation of heterocyclic fused 2,5-dihydrothiophene S,S-dioxides, which are precursors to heterocyclic o-quinodimethanes, offering potential applications in organic synthesis and material science (Chaloner et al., 1992). Additionally, its derivatives have been synthesized for various chemical analyses, demonstrating its versatility in chemical synthesis (Peng-yun, 2013).
Organic Chemistry and Transformations
In organic chemistry, this compound is involved in reactions leading to the formation of unique structures. For example, it has been used in isomerization reactions and in the formation of 3H-pyrazole and 4H-pyrazole derivatives, indicating its utility in studying reaction mechanisms and developing new synthetic routes (Vasin et al., 2015).
Medicinal Chemistry Applications
In medicinal chemistry, derivatives of this compound have been explored for potential bioactivities. Studies include the synthesis and evaluation of compounds for antimicrobial activities, indicating its relevance in drug discovery and pharmaceutical research (Kendre et al., 2013).
Materials Science
In the field of materials science, this compound has been intercalated into layered double hydroxides to produce novel organic-inorganic pigments. This application demonstrates its potential in enhancing the thermal and photo-stability of materials, thus broadening its utility in materials engineering and design (Wang et al., 2011).
Eigenschaften
Molekularformel |
C16H10Cl2N4O7S2-2 |
|---|---|
Molekulargewicht |
505.3 g/mol |
IUPAC-Name |
2,5-dichloro-4-[5-methyl-3-oxo-4-[(4-sulfonatophenyl)diazenyl]-1H-pyrazol-2-yl]benzenesulfonate |
InChI |
InChI=1S/C16H12Cl2N4O7S2/c1-8-15(20-19-9-2-4-10(5-3-9)30(24,25)26)16(23)22(21-8)13-6-12(18)14(7-11(13)17)31(27,28)29/h2-7,21H,1H3,(H,24,25,26)(H,27,28,29)/p-2 |
InChI-Schlüssel |
ITXJRLKVUXXRNW-UHFFFAOYSA-L |
SMILES |
CC1=C(C(=O)N(N1)C2=CC(=C(C=C2Cl)S(=O)(=O)[O-])Cl)N=NC3=CC=C(C=C3)S(=O)(=O)[O-] |
Kanonische SMILES |
CC1=C(C(=O)N(N1)C2=CC(=C(C=C2Cl)S(=O)(=O)[O-])Cl)N=NC3=CC=C(C=C3)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-(4-morpholinyl)-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl]hexanamide](/img/structure/B1228412.png)
![3-methoxy-N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]benzamide](/img/structure/B1228413.png)
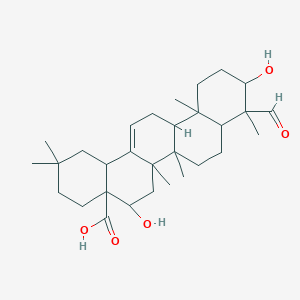
![2-[(2-Anilino-2-oxoethyl)thio]butanedioic acid](/img/structure/B1228420.png)


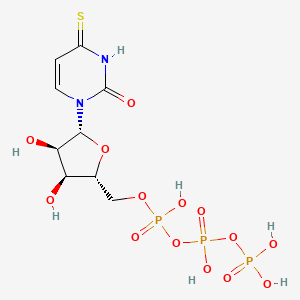

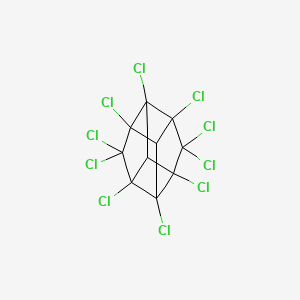
![[(1R,2R,3S,7R,9R,10R)-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B1228428.png)
